molecular formula C13H18O B13576652 (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol

(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol

Cat. No.: B13576652
M. Wt: 190.28 g/mol
InChI Key: GEIUFRZQLBIHPD-RMKNXTFCSA-N
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Description

(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a double bond, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. Another method includes the hydroboration-oxidation of alkenes, where the double bond is first hydroborated and then oxidized to yield the alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the double bond.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-2,2-dimethyl-5-phenylpent-4-en-1-ol: A geometric isomer with different spatial arrangement around the double bond.

    2,2-dimethyl-5-phenylpentan-1-ol: A saturated analog without the double bond.

    2,2-dimethyl-5-phenylpent-4-en-2-ol: A positional isomer with the hydroxyl group on a different carbon.

Uniqueness

(4E)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific configuration and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(E)-2,2-dimethyl-5-phenylpent-4-en-1-ol

InChI

InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-9,14H,10-11H2,1-2H3/b9-6+

InChI Key

GEIUFRZQLBIHPD-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C/C=C/C1=CC=CC=C1)CO

Canonical SMILES

CC(C)(CC=CC1=CC=CC=C1)CO

Origin of Product

United States

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